molecular formula C18H20F3NO2 B6717744 N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]cyclopent-3-ene-1-carboxamide

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]cyclopent-3-ene-1-carboxamide

Cat. No.: B6717744
M. Wt: 339.4 g/mol
InChI Key: VFMYGOYGNYXCSZ-UHFFFAOYSA-N
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Description

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]cyclopent-3-ene-1-carboxamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane ring and a cyclopentene carboxamide moiety

Properties

IUPAC Name

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]cyclopent-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO2/c19-18(20,21)15-7-3-6-14(12-15)17(8-10-24-11-9-17)22-16(23)13-4-1-2-5-13/h1-3,6-7,12-13H,4-5,8-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMYGOYGNYXCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)C(F)(F)F)NC(=O)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]cyclopent-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Coupling with the cyclopentene carboxamide: The final step involves the coupling of the trifluoromethylated phenyl oxane intermediate with cyclopent-3-ene-1-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]cyclopent-3-ene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methacrylamide
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide

Uniqueness

N-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]cyclopent-3-ene-1-carboxamide is unique due to its combination of a trifluoromethyl group, oxane ring, and cyclopentene carboxamide moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

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